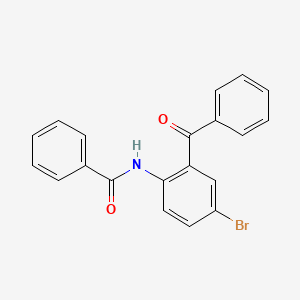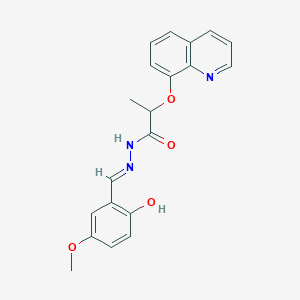
5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone, also known as NPD, is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. This compound has been studied extensively for its potential use in various fields, including material science, organic electronics, and biomedical research.
Aplicaciones Científicas De Investigación
5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been extensively studied for its potential applications in various fields of research. In material science, 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been used as a hole transport material in organic light-emitting diodes (OLEDs), which are used in displays and lighting applications. In biomedical research, 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been shown to have both biochemical and physiological effects. In vitro studies have shown that 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use as a therapeutic agent. In vivo studies have shown that 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone can reduce tumor growth in animal models, suggesting that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone is its versatility. It can be used in a wide range of applications, from material science to biomedical research. 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone is its low solubility in water, which can make it difficult to work with in certain applications. Additionally, the mechanism of action of 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone is not fully understood, which can make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone. One area of interest is the development of 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone-based materials for use in electronic devices. Researchers are also interested in exploring the potential use of 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone as an anticancer agent and elucidating its mechanism of action. Additionally, there is interest in developing new synthesis methods for 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone that can improve its yield and purity. Overall, 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
The synthesis of 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone involves the reaction of 4-nitrophthalic anhydride and 2,2'-biindole in the presence of a Lewis acid catalyst. The resulting compound is then oxidized to form 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone. This method has been optimized over the years to improve the yield and purity of 5-(4-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone, making it a reliable and cost-effective method for producing this compound on a large scale.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11N3O7/c26-19-15-3-1-2-4-16(15)20(27)23(19)24-21(28)17-10-9-14(11-18(17)22(24)29)32-13-7-5-12(6-8-13)25(30)31/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUIZVOIPYZYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-phenylethyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5962385.png)
![4-[4-(4-isopropylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B5962391.png)
![5-ethyl-2-mercapto-3-(2-methoxybenzyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5962404.png)
![2-methyl-1H-indole-3-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5962406.png)
![7-(2-cyclohexylethyl)-2-[5-(methoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5962408.png)

![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5962417.png)

![1-(4-chlorophenyl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5962436.png)
![4-({5-[4-(allyloxy)-3-ethoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzenesulfonamide](/img/structure/B5962450.png)
![N-allyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5962455.png)
![7-(difluoromethyl)-N-(4-methylbenzyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5962456.png)
![6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5962465.png)
![1-cyclopentyl-4-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B5962468.png)